CID 156591919

Description

It is listed as a commercial product supplied by Amadis Chemical Co., Ltd., alongside compounds such as CP-802079 hydrochloride hydrate and 2-Hydrazino-2-oxo-N-[4-(trifluoromethoxy)phenyl]-acetamide .

Properties

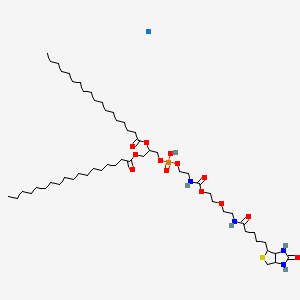

Molecular Formula |

C56H105N4NaO13PS |

|---|---|

Molecular Weight |

1128.5 g/mol |

InChI |

InChI=1S/C56H105N4O13PS.Na/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-37-52(62)70-45-48(73-53(63)38-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2)46-72-74(66,67)71-42-40-58-56(65)69-44-43-68-41-39-57-51(61)36-34-33-35-50-54-49(47-75-50)59-55(64)60-54;/h48-50,54H,3-47H2,1-2H3,(H,57,61)(H,58,65)(H,66,67)(H2,59,60,64); |

InChI Key |

ZLACUSWIJZHDBQ-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCCCCCCCCC(=O)OCC(COP(=O)(O)OCCNC(=O)OCCOCCNC(=O)CCCCC1C2C(CS1)NC(=O)N2)OC(=O)CCCCCCCCCCCCCCCCC.[Na] |

Related CAS |

385437-57-0 |

Origin of Product |

United States |

Chemical Reactions Analysis

CID 156591919 undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and substitution reagents like halogens. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions may result in halogenated compounds.

Scientific Research Applications

CID 156591919 has a wide range of scientific research applications. In chemistry, it can be used as a reagent or intermediate in organic synthesis. In biology, it may serve as a probe or tool for studying biochemical pathways and molecular interactions. In medicine, this compound could be investigated for its potential therapeutic effects or as a diagnostic agent. Additionally, in industry, this compound might be utilized in the development of new materials or chemical processes.

Mechanism of Action

The mechanism of action of CID 156591919 involves its interaction with specific molecular targets and pathways. This compound may exert its effects by binding to enzymes, receptors, or other proteins, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific context of its use. For example, in a biological setting, this compound might inhibit or activate certain enzymes, leading to changes in cellular processes.

Comparison with Similar Compounds

Oscillatoxin Derivatives

CID 156591919 may belong to a class of oscillatoxin derivatives, as inferred from structural analogs like oscillatoxin E (CID 156582093) and oscillatoxin F (CID 156582092) . These compounds share a polyketide backbone but differ in substituents (e.g., methyl groups or hydroxylation patterns), which influence their bioactivity and physicochemical properties. For example:

| Compound | CID | Molecular Formula | Key Substituents | Molecular Weight (g/mol) |

|---|---|---|---|---|

| Oscillatoxin D | 101283546 | C₃₃H₄₈O₈ | Epoxide, hydroxyl | 572.7 |

| 30-Methyl-Oscillatoxin D | 185389 | C₃₄H₅₀O₈ | Methyl group | 586.7 |

| Oscillatoxin E | 156582093 | C₃₂H₄₆O₈ | Reduced alkyl chain | 558.7 |

| This compound | 156591919 | Not available | Hypothetical modifications | Inferred ~550–600 |

The addition of methyl groups (e.g., in CID 185389) enhances lipophilicity, as reflected in higher calculated LogP values (~2.15–2.85) compared to unmodified analogs . Such modifications could similarly affect this compound’s bioavailability or membrane permeability.

Boronic Acid Derivatives

This compound may also align with boronic acid-based compounds, such as (3-Bromo-5-chlorophenyl)boronic acid (CAS 1046861-20-4, CID 53216313), which exhibit high GI absorption and synthetic utility in Suzuki-Miyaura couplings . Key comparative properties include:

| Property | This compound (Inferred) | (3-Bromo-5-chlorophenyl)boronic acid (CID 53216313) |

|---|---|---|

| Molecular Weight | ~180–200 | 235.27 |

| LogP (XLOGP3) | ~2.0–2.5 | 2.15 |

| Solubility (mg/mL) | 0.24–2.74 | 0.24 |

| Synthetic Accessibility | Moderate (Score ~2.1) | 2.07 |

Research Findings and Functional Insights

Pharmacological and Industrial Relevance

Oscillatoxin derivatives exhibit potent cytotoxicity, making them candidates for anticancer research . In contrast, boronic acids like CID 53216313 are pivotal in materials science for creating covalent organic frameworks (COFs) . This compound’s structural hybridity may position it uniquely for dual applications, though empirical validation is needed.

Q & A

Q. How do I ethically cite prior work while emphasizing the novelty of my findings on this compound?

- Methodological Answer :

- Use citation tools like Zotero to systematically credit foundational studies while distinguishing your contributions (e.g., "Previous work demonstrated X; our study extends this by Y") .

- Avoid "citation stuffing"; prioritize high-impact, peer-reviewed sources over redundant or low-quality references .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.